molecular formula C14H18O2 B3065468 3-Cyclopentyl-2-phenylpropanoic acid CAS No. 4355-50-4

3-Cyclopentyl-2-phenylpropanoic acid

Cat. No.: B3065468
CAS No.: 4355-50-4
M. Wt: 218.29 g/mol
InChI Key: RRAGYLGFTIMREW-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-phenylpropanoic acid is a substituted propanoic acid derivative featuring a cyclopentyl group at the third carbon and a phenyl group at the second carbon of the propanoic acid backbone. The cyclopentyl and phenyl substituents likely influence its lipophilicity, reactivity, and biological activity compared to simpler propanoic acid derivatives.

Properties

IUPAC Name

3-cyclopentyl-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14(16)13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGYLGFTIMREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595258
Record name 3-Cyclopentyl-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4355-50-4
Record name 3-Cyclopentyl-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-2-phenylpropanoic acid typically involves the reaction of cyclopentyl bromide with phenylacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is replaced by the phenylacetic acid moiety. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. One such method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives of the phenyl ring

Scientific Research Applications

3-Cyclopentyl-2-phenylpropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-Cyclopentyl-2-phenylpropanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Application/Notes
This compound C₁₄H₁₈O₂ 218.29 (calc.) Cyclopentyl (C3), Phenyl (C2) Not provided Hypothetical; inferred from analogs
3-Cyclopentylpropionic acid C₈H₁₄O₂ 142.20 Cyclopentyl (C3) 140-77-2 Laboratory chemical
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Thiophene (C2) 54955-39-4 No specific application noted
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ 102.13 Hydroxy (C3), Dimethyl (C2) 597-31-9 No application data

Key Observations :

  • Substituent Effects: The cyclopentyl group in 3-Cyclopentylpropionic acid increases lipophilicity compared to unsubstituted propanoic acid.
  • Thiophene vs. Phenyl: Replacing phenyl with thiophene (as in 2-(thiophen-2-yl)propanoic acid) introduces sulfur, which may alter electronic properties and metabolic stability .
Reactivity and Hazards
  • 3-Hydroxy-2,2-dimethylpropanal : Lacks hazard data beyond basic first-aid protocols .

Comparison : The target compound’s phenyl and cyclopentyl groups may reduce reactivity compared to aldehydes (e.g., 3-Hydroxy-2,2-dimethylpropanal), which are typically more electrophilic.

Cyclopentyl-Containing Compounds
  • 3-Cyclopentylpropionic Acid : Used in research and development, suggesting utility in synthesizing bioactive molecules or studying lipid interactions .
  • Synonym in : A structurally complex analog (3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-...]propanoic acid) implies cyclopentyl groups are leveraged in drug design, possibly for receptor binding or metabolic stability .
Phenyl vs. Thiophene Derivatives
  • Phenyl groups enhance aromatic interactions in drug-receptor binding, whereas thiophene’s sulfur atom may participate in hydrogen bonding or redox reactions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-Cyclopentyl-2-phenylpropanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of cyclopentyl precursors with phenyl-containing aldehydes, followed by reduction (e.g., NaBH₄) and acid-catalyzed hydrolysis . Optimization includes adjusting catalyst concentration (e.g., HCl for hydrolysis), temperature control (e.g., 0–5°C for sensitive intermediates), and solvent selection (e.g., THF for improved solubility). Continuous flow processes may enhance scalability .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography using silica gel with a gradient elution (hexane:ethyl acetate) effectively separates the compound from byproducts. Recrystallization in ethanol/water mixtures improves purity, while HPLC (C18 column, acetonitrile/water mobile phase) ensures analytical-grade purity (>98%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) should show cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and phenyl protons (δ 7.2–7.4 ppm, multiplet).
  • FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass (e.g., calculated for C₁₄H₁₈O₂: 218.1307) validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodology :

  • Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., COX-2 inhibition for anti-inflammatory studies) .
  • Isomer Purity : Chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers, as biological activity may vary between stereoisomers .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values from independent studies .

Q. What strategies are effective for designing derivatives of this compound to enhance its pharmacokinetic properties?

  • Methodology :

  • Esterification : Replace the carboxylic acid with a methyl ester to improve membrane permeability.
  • Bioisosteric Replacement : Substitute cyclopentyl with adamantyl groups to modulate lipophilicity .
  • Prodrug Design : Conjugate with PEG or amino acids to enhance solubility and bioavailability .

Q. What analytical methods are critical for differentiating positional isomers or regioisomers of this compound?

  • Methodology :

  • NOESY NMR : Detects spatial proximity between cyclopentyl and phenyl groups to confirm substitution patterns.
  • X-ray Crystallography : Resolves absolute configuration and steric hindrance effects .
  • Tandem MS/MS : Fragmentation patterns distinguish isomers based on unique cleavage pathways .

Q. How can computational modeling guide the study of this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., cyclooxygenase) by simulating ligand-receptor interactions.
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl during hydrolysis) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Notes

  • Data Integration : References to PubChem, NIST, and synthetic protocols ensure methodological rigor .
  • Contradictions Addressed : Analytical and statistical methods reconcile variability in biological data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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